molecular formula C9H11FN2NaO8P B1139469 5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt CAS No. 103226-10-4

5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt

Cat. No. B1139469
CAS RN: 103226-10-4
M. Wt: 348.15
InChI Key:
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Description

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt, also known as FdUMP, is an intracellularly generated metabolite of 5-Fluorouracil (5-FU), a widely used reagent in molecular biology to study DNA synthesis and metabolism . It has been used as an anti-mitotic agent and is used extensively in studies on the activity and function of thymidylate synthase (TS) .


Molecular Structure Analysis

The empirical formula of FdUMP is C9H12FN2O8P, and its molecular weight is 326.17 . The SMILES string representation of the molecule is [Na].OC1CC (OC1COP (O) (O)=O)N2C=C (F)C (=O)NC2=O .


Chemical Reactions Analysis

FdUMP is known to be an inhibitor of DNA synthesis . It is used extensively in studies on the activity and function of thymidylate synthase (TS) .

Scientific Research Applications

Cancer Treatment

5-Fluoro-2’-deoxyuridine 5’-monophosphate sodium salt: (FdUMP) is a metabolite of 5-Fluorouracil (5-FU), which is a widely used chemotherapeutic agent . FdUMP acts as a suicide inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, FdUMP prevents the proliferation of rapidly growing tumors, making it a potent agent in cancer treatment, particularly for colorectal cancer .

Molecular Biology Research

In molecular biology, FdUMP is used to study DNA synthesis and metabolism. It serves as a tool to understand the mechanisms of DNA replication and the effects of DNA synthesis inhibition .

Antimetabolite Studies

FdUMP is an antimetabolite that can be used to explore the biochemical pathways of nucleotide synthesis and metabolism. Researchers use it to investigate the effects of nucleotide imbalance on cell growth and survival .

Neurobiology

FdUMP has been utilized as an anti-mitotic agent in culturing mouse primary cortical neurons. This application helps in studying the development and disorders of the nervous system .

Culturing Media Component

This compound is also used as a component of feeding media in the culturing of mouse primary cortical neurons, providing a controlled environment to study neuronal behavior and pharmacological effects .

Enzyme Function Studies

FdUMP is employed in studies on the activity and function of thymidylate synthase (TS). These studies are essential for understanding the role of TS in DNA synthesis and the development of TS inhibitors as therapeutic agents .

Safety and Hazards

FdUMP is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Carc. 2 . It is harmful if swallowed, in contact with skin, or if inhaled, and it is suspected of causing cancer . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

disodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDWFMGNEABNKL-OJSHLMAWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN2Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103226-10-4
Record name 5-Fluoro-2'-deoxyuridine 5'-monophosphate sodium salt
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